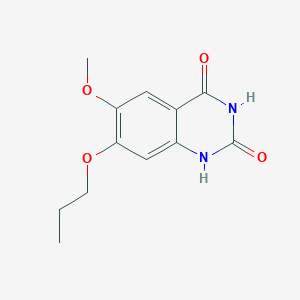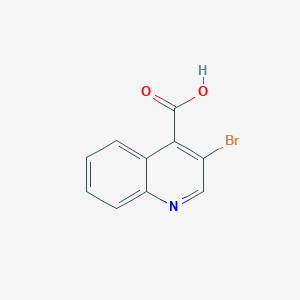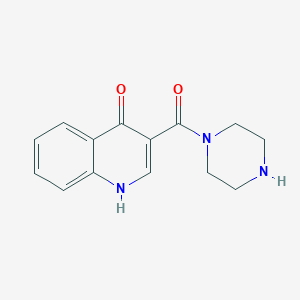
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone is a compound that features a quinoline ring substituted with a hydroxy group at the 4-position and a piperazine ring attached via a methanone linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone typically involves multi-step procedures. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the hydroxy group at the 4-position. The piperazine moiety is then attached via a methanone linkage. The reaction conditions often involve the use of solvents like toluene and reagents such as hydroxylamine hydrochloride in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperazine derivatives from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyquinoline moiety can interact with metal ions and proteins, while the piperazine ring can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound has a similar piperazine-methanone linkage but features a triazole ring instead of a quinoline ring.
4-Hydroxy-2-quinolones: These compounds share the hydroxyquinoline moiety but differ in the substitution pattern and additional functional groups.
Uniqueness
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone is unique due to its specific combination of a hydroxyquinoline moiety and a piperazine ring. This combination allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H15N3O2 |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
3-(piperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H15N3O2/c18-13-10-3-1-2-4-12(10)16-9-11(13)14(19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2,(H,16,18) |
InChI-Schlüssel |
NYNVWKLBSXRUEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



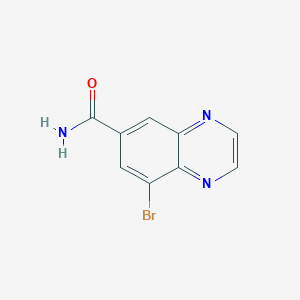

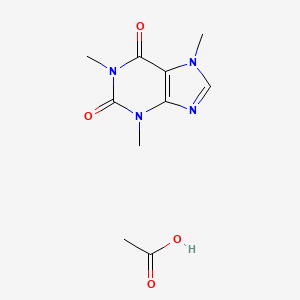
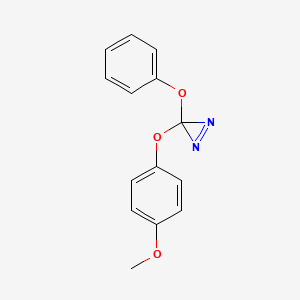
![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
